REACTION_CXSMILES
|
[NH2:1][C@@H:2]([C@@H:5]([CH3:8])[CH2:6][CH3:7])[CH2:3][OH:4]>[Ru].O1CCOCC1>[CH:5]([CH:2]1[NH:1][C:3](=[O:4])[CH:2]([CH:5]([CH2:6][CH3:7])[CH3:8])[NH:1][C:3]1=[O:4])([CH2:6][CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
N[C@H](CO)[C@H](CC)C
|
Name
|
|
Quantity
|
0.02 mmol
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the solid product precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1C(NC(C(N1)=O)C(C)CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |